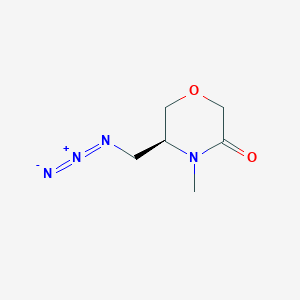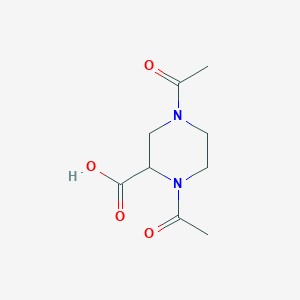
1,4-Diacetylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diacetylpiperazine-2-carboxylic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a piperazine ring substituted with acetyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diacetylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acetylation of piperazine-2-carboxylic acid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the use of acetyl chloride as the acetylating agent. In this case, the reaction is performed in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
1,4-Diacetylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
科学研究应用
1,4-Diacetylpiperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,4-Diacetylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl groups and the carboxylic acid moiety play crucial roles in its reactivity and interactions with biological molecules. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
Piperazine-2-carboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
1,4-Diacetylpiperazine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Acetylpiperazine derivatives: Compounds with different substitution patterns on the piperazine ring.
Uniqueness
1,4-Diacetylpiperazine-2-carboxylic acid is unique due to the presence of both acetyl groups and a carboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
1,4-diacetylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-3-4-11(7(2)13)8(5-10)9(14)15/h8H,3-5H2,1-2H3,(H,14,15) |
InChI 键 |
SLCZTTFGMSRTDO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(C(C1)C(=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


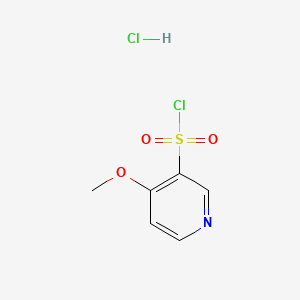
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
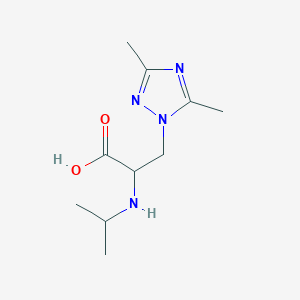
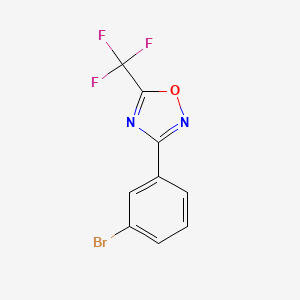
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)
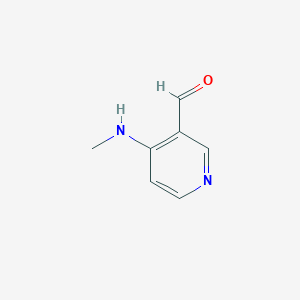
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)
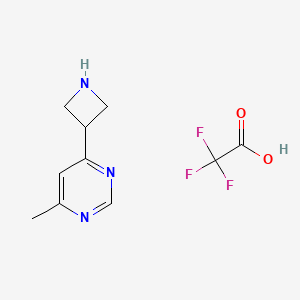

![2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine](/img/structure/B13488028.png)

